Comparative LogP Values: Modulating Lipophilicity via Halogen Substitution
The chloro substituent in 7-Chloro-2,6-naphthyridin-3-amine confers a lower lipophilicity compared to its bromo analog, which is a critical determinant for drug-likeness. The predicted LogP value for the target compound is 1.8654 [1], while the LogP for 1-Bromo-2,6-naphthyridin-3-amine is reported as 1.90460 [2]. This difference, though seemingly small, can significantly impact aqueous solubility and membrane permeability, favoring the chloro derivative for achieving a more favorable pharmacokinetic profile early in lead optimization.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.8654 (predicted) |
| Comparator Or Baseline | 1-Bromo-2,6-naphthyridin-3-amine: 1.90460 (predicted) |
| Quantified Difference | Δ LogP = -0.0392 (chloro is less lipophilic) |
| Conditions | Predicted values using computational methods (e.g., ChemAxon or similar software) |
Why This Matters
A lower LogP generally correlates with better aqueous solubility, reducing the risk of poor absorption and off-target binding due to excessive lipophilicity.
- [1] ChemSrc. (2024). 7-Chloro-2,6-naphthyridin-3-amine CAS#: 1382849-40-2. View Source
- [2] ChemSrc. (2018). 1-Bromo-2,6-naphthyridin-3-amine CAS#: 3611-11-8. View Source
